molecular formula C22H24N4O2 B2975291 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE CAS No. 325473-60-7

2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE

Cat. No.: B2975291
CAS No.: 325473-60-7
M. Wt: 376.46
InChI Key: LAWXUGNCFXSFTO-UHFFFAOYSA-N
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Description

2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE is a complex organic compound that features a piperazine ring substituted with cyano and methoxyphenyl groups

Preparation Methods

The synthesis of 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl cyanide with piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the synthesis process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy and cyano groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE has several scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE is unique due to its specific substitution pattern on the piperazine ring. Similar compounds include:

Properties

IUPAC Name

2-[4-[cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-27-19-7-3-17(4-8-19)21(15-23)25-11-13-26(14-12-25)22(16-24)18-5-9-20(28-2)10-6-18/h3-10,21-22H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWXUGNCFXSFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCN(CC2)C(C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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